molecular formula C14H23N3O2 B2523058 1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 2286459-86-5

1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B2523058
CAS No.: 2286459-86-5
M. Wt: 265.357
InChI Key: SQOHAYCMXHQNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(Prop-2-enoyl)-[1,4’-bipiperidine]-4’-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a prop-2-enoyl group attached to a bipiperidine structure, with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Prop-2-enoyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Bipiperidine Core: The bipiperidine core can be synthesized by reacting piperidine with a suitable coupling agent under controlled conditions.

    Introduction of Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using prop-2-enoyl chloride in the presence of a base such as triethylamine.

    Formation of Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1’-(Prop-2-enoyl)-[1,4’-bipiperidine]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1’-(Prop-2-enoyl)-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(Prop-2-enoyl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1’-(Prop-2-yn-1-yl)-1,4’-bipiperidine
  • 1’-(Prop-2-en-1-yl)-1,4’-bipiperidine
  • 1’-(Prop-2-enoyl)-1,4’-bipiperidine

Uniqueness: 1’-(Prop-2-enoyl)-[1,4’-bipiperidine]-4’-carboxamide is unique due to the presence of both the prop-2-enoyl and carboxamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for a broader range of chemical modifications and applications.

Properties

IUPAC Name

4-piperidin-1-yl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-2-12(18)16-10-6-14(7-11-16,13(15)19)17-8-4-3-5-9-17/h2H,1,3-11H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOHAYCMXHQNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C(=O)N)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.